molecular formula C23H14Cl2N4O B4850435 5,6-bis(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

5,6-bis(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B4850435
M. Wt: 433.3 g/mol
InChI Key: VXDBYEDOONMQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-bis(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound that belongs to the class of pyrazolopyrimidines. It has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 5,6-bis(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting specific enzymes or proteins involved in disease pathways. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle progression and is overexpressed in many types of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6-bis(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been investigated in various studies. In vitro studies have shown that the compound inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have demonstrated its anti-inflammatory and antitumor effects. The compound has also been shown to have low toxicity and good bioavailability.

Advantages and Limitations for Lab Experiments

One of the advantages of 5,6-bis(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is its versatility in various lab experiments. It can be used as a tool compound to study the function of specific enzymes or proteins. It can also be used as a lead compound for drug discovery. However, one of the limitations is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5,6-bis(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. One direction is to investigate its potential use in combination therapy with other drugs for the treatment of cancer, inflammation, and infectious diseases. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to enhance its efficacy and reduce its toxicity. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.
In conclusion, 5,6-bis(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its synthesis method has been optimized, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated. Further studies are needed to fully understand its potential and optimize its use in various applications.

Scientific Research Applications

5,6-bis(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been extensively studied for its potential use in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In pharmacology, it has been evaluated for its pharmacokinetic and pharmacodynamic properties. In biochemistry, it has been used as a probe to study protein-ligand interactions and enzyme inhibition.

properties

IUPAC Name

5,6-bis(4-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl2N4O/c24-16-8-6-15(7-9-16)21-27-22-20(14-26-29(22)19-4-2-1-3-5-19)23(30)28(21)18-12-10-17(25)11-13-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDBYEDOONMQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C(=N3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Bis(4-chlorophenyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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